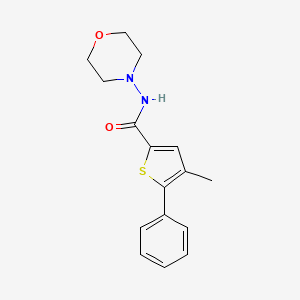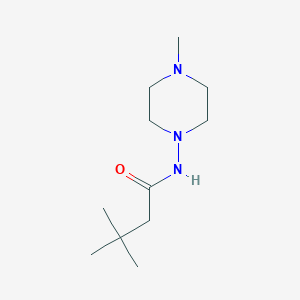![molecular formula C14H12N2O5S B4181800 methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate
説明
Methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate, also known as MNTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTC is a member of the thiophene family of compounds and is widely used for its unique properties.
作用機序
The mechanism of action of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in nucleotide metabolism. Additionally, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
Methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate in laboratory experiments. For example, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is a highly reactive compound and can be toxic in high concentrations, making it difficult to work with. Additionally, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate. One area of interest is the development of new anticancer drugs based on the structure of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate. Researchers may also investigate the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate as a building block for the synthesis of novel materials with unique electronic and optical properties. Additionally, researchers may explore the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate as a fluorescent probe for the detection of various analytes. Finally, further studies may be conducted to elucidate the mechanism of action of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is relatively easy to synthesize and has been extensively studied for its properties and potential applications. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit antitumor activity, anti-inflammatory and antioxidant activity, and has potential applications in the treatment of various diseases. While there are limitations to the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate in laboratory experiments, there are also several potential future directions for research on this compound.
科学的研究の応用
Methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In analytical chemistry, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been used as a fluorescent probe for the detection of various analytes.
特性
IUPAC Name |
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-8-7-10(14(18)21-2)13(22-8)15-12(17)9-5-3-4-6-11(9)16(19)20/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQJNGJWPJKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181718.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4181724.png)

![N,N,4-trimethyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4181738.png)
![5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4181750.png)

![ethyl 4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4181768.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4181773.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenoxy)acetyl]piperazine](/img/structure/B4181775.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4181783.png)

![2-(3-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4181791.png)

![N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4181807.png)